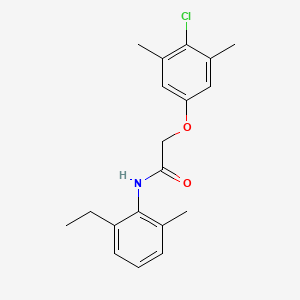![molecular formula C17H15Cl3N2O5 B5852846 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as TRIM, is a chemical compound that has been widely used in scientific research. TRIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.
作用機序
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide inhibits PRMT activity by binding to the active site of the enzyme and blocking the transfer of methyl groups to target proteins. PRMTs are involved in the methylation of arginine residues on target proteins, which can affect protein function and localization. By inhibiting PRMT activity, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide can alter the methylation status of target proteins and affect their function.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of PRMT activity by 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to affect the expression of various genes involved in cell proliferation, differentiation, and apoptosis. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to affect the methylation status of histones, which can affect chromatin structure and gene expression. In addition, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
実験室実験の利点と制限
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for PRMTs. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low nanomolar range. In addition, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be selective for PRMTs over other methyltransferases, such as lysine methyltransferases. However, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has some limitations for lab experiments, including its potential toxicity and lack of specificity for individual PRMT isoforms. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have some toxicity in cell culture and animal models, and its lack of specificity for individual PRMT isoforms can make it difficult to study the effects of individual isoforms on biological processes.
将来の方向性
There are several future directions for the study of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide and its effects on biological processes. One area of future research is the development of more selective PRMT inhibitors that can target individual isoforms of the enzyme. This would allow for a more precise study of the role of individual isoforms in biological processes. Another area of future research is the study of the effects of PRMT inhibition on specific diseases, such as cancer and neurodegenerative disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in animal models and humans is an important area of future research, as this information will be crucial for the development of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide as a potential therapeutic agent.
合成法
The synthesis of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 3,4-dimethoxyaniline and 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with phosgene to form the corresponding isocyanate intermediate. The intermediate is then reacted with 4-aminobenzoic acid to form the final product, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. The synthesis of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a multi-step process and requires careful attention to detail to ensure a high yield and purity of the final product.
科学的研究の応用
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively used in scientific research as a tool to study the role of PRMTs in various biological processes. PRMTs are involved in the regulation of gene expression, RNA processing, protein translation, and protein-protein interactions. Dysregulation of PRMTs has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit PRMT activity and has been used to study the effects of PRMT inhibition on various biological processes.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O5/c1-24-13-4-3-9(5-15(13)25-2)17(21)22-27-16(23)8-26-14-7-11(19)10(18)6-12(14)20/h3-7H,8H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGMQDDIXUEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

